Glucocorticoid Receptor Binding Affinity: RCB vs. Dexamethasone, Betamethasone Valerate, and Cortisol
Resocortol butyrate (RCB), the 17-butyrate ester of Resocortol, demonstrated a relative glucocorticoid receptor (GR) binding affinity approximately 1.5-fold higher than dexamethasone, 3-fold higher than betamethasone valerate (BMV), and 10- to 14-fold higher than cortisol in a competitive radioligand binding assay [1]. The affinity of RCB was comparable to that of triamcinolone acetonide. The parent alcohol Resocortol serves as the non-esterified reference standard, and the high GR affinity of its butyrate ester is a distinguishing feature not observed with the unesterified parent alone. The metabolites of RCB displayed only low to very low receptor affinities, indicating that the intact ester is the primary pharmacologically active species [1].
| Evidence Dimension | Relative glucocorticoid receptor binding affinity (competitive radioligand binding) |
|---|---|
| Target Compound Data | RCB: relative binding affinity ~1 (reference value, comparable to triamcinolone acetonide) |
| Comparator Or Baseline | Dexamethasone: relative affinity ~0.67 (RCB ~1.5× higher); Betamethasone valerate: ~0.33 (RCB ~3× higher); Cortisol: ~0.07–0.10 (RCB 10–14× higher) |
| Quantified Difference | RCB: 1.5× dexamethasone; 3× BMV; 10–14× cortisol |
| Conditions | Competitive radioligand binding assay using glucocorticoid receptor preparation (in vitro) |
Why This Matters
Procurement choice for GR-binding studies must account for RCB's 1.5×–14× higher affinity relative to common comparators, as substituting another glucocorticoid would yield materially different receptor occupancy data.
- [1] Coert A, Verheijen F, Horspool LJ, Mol JA. Aspects of pharmacodynamics and biotransformation of the glucocorticoid resocortol butyrate. J Vet Pharmacol Ther. 2004 Oct;27(5):309-15. doi: 10.1111/j.1365-2885.2004.00583.x. View Source
